Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate

Description

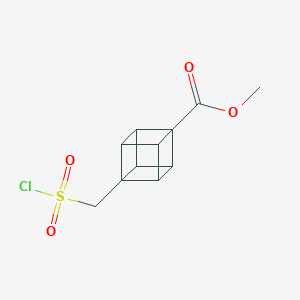

Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate is a cubane-based compound featuring a cubane core (a rigid, cubic hydrocarbon framework) with two distinct substituents: a methyl carboxylate group at position 1 and a chlorosulfonylmethyl group (–CH₂SO₂Cl) at position 4. The chlorosulfonylmethyl group is a strong electron-withdrawing substituent, imparting high reactivity toward nucleophilic substitution and hydrolysis. This compound is of interest in medicinal chemistry and materials science due to the cubane scaffold’s unique strain and stability, combined with the sulfonyl chloride’s versatility in further derivatization.

Properties

IUPAC Name |

methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4S/c1-16-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-17(12,14)15/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORXIBQCOHFONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate involves several steps. One common synthetic route includes the chlorosulfonylation of cubane-1-carboxylic acid derivatives. The reaction conditions typically involve the use of chlorosulfonic acid and a suitable solvent under controlled temperature . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .

Chemical Reactions Analysis

Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or other functional groups.

Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate has versatile applications across various scientific fields:

Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique properties and biological activity.

Industry: It is used in the development of advanced materials and polymers, leveraging its rigid and strained cubane structure.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate involves its interaction with specific molecular targets. The cubane structure provides a rigid framework that can interact with biological molecules in unique ways. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Cubane Carboxylate Derivatives

*Note: The molecular formula and molar mass for this compound are estimated based on structural analogs.

Reactivity and Functional Group Analysis

- Chlorosulfonylmethyl vs. Chloro () : The chlorosulfonylmethyl group (–CH₂SO₂Cl) is significantly more reactive than a simple chloro substituent (–Cl). The sulfonyl chloride moiety allows for nucleophilic substitution (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters, whereas the chloro group typically undergoes slower SN2 reactions .

- Chlorosulfonylmethyl vs. Formyl () : The formyl group (–CHO) is electrophilic and reacts with nucleophiles (e.g., hydrazines or Grignard reagents), whereas the sulfonyl chloride group is more reactive toward nucleophiles like water (hydrolysis to sulfonic acids) or amines. The formyl derivative’s instability at room temperature contrasts with the sulfonyl chloride’s relative stability under anhydrous conditions .

- Chlorosulfonylmethyl vs. Phenylthio () : The phenylthio group (–SPh) is less polar and participates in redox reactions (e.g., oxidation to sulfoxides). In contrast, the sulfonyl group is highly polar and stabilizes negative charges, enhancing solubility in polar solvents .

Biological Activity

Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the available research findings related to its biological properties, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H13ClO4S

- Molecular Weight : 276.74 g/mol

- CAS Number : 2375269-01-3

This compound features a cubane structure, which is known for its unique three-dimensional geometry, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on current literature:

- Inhibition of Enzymatic Activity : The chlorosulfonyl group may act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on enzymes, thus inhibiting their activity.

- Modulation of Signaling Pathways : Preliminary studies suggest that this compound may influence key signaling pathways involved in cell proliferation and apoptosis, potentially making it a candidate for cancer therapeutics.

In Vitro Studies

Recent in vitro studies have explored the effects of this compound on various cell lines. Notable findings include:

- Cytotoxicity : The compound exhibited dose-dependent cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were measured at different concentrations, demonstrating significant anti-proliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.3 |

| HeLa | 10.8 |

Mechanistic Insights

Mechanistic studies utilizing flow cytometry and Western blot analysis revealed that treatment with this compound led to an increase in apoptotic markers such as cleaved PARP and caspase-3 activation. This suggests that the compound induces apoptosis in cancer cells through intrinsic pathways.

Case Studies

- Case Study on Hepatocellular Carcinoma : In a study involving hepatocellular carcinoma (HCC) cell lines, this compound was shown to significantly reduce cell viability and induce apoptosis. The study highlighted its potential as a therapeutic agent against HCC, warranting further investigation in vivo.

- Case Study on Drug Resistance : Another case study focused on drug-resistant cancer cell lines where the compound demonstrated the ability to overcome resistance mechanisms by re-sensitizing cells to conventional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.